Galactose-Moiety Labeling Resolves Yeast Peptide 13C Incorporation with a 6-Fold Dynamic Range Over Glucose-Moiety Labeling
In a direct head-to-head co-culture experiment by Gabrielli et al. (2023), Saccharomyces cerevisiae and Lactococcus lactis were grown on lactose labeled with 13C exclusively in either the galactose moiety ([UL-13C6gal]lactose) or the glucose moiety ([UL-13C6glc]lactose). When [UL-13C6gal]lactose was supplied, yeast peptide Relative Isotope Abundance (RIA) reached approximately 30%, whereas [UL-13C6glc]lactose produced only approximately 5% RIA in yeast peptides — a ~6-fold quantitative difference [1]. Conversely, bacterial (L. lactis) peptides showed higher labeling with [UL-13C6glc]lactose (~19% RIA) than with [UL-13C6gal]lactose (~15% RIA) [1]. This anti-correlated labeling pattern between the two isotopologues provides unambiguous identification of which monosaccharide each community member utilized, enabled exclusively by the moiety-resolved labeling strategy [1].
| Evidence Dimension | Peptide Relative Isotope Abundance (RIA) in yeast proteome |
|---|---|
| Target Compound Data | [UL-13C6gal]Lactose: ~30% RIA in S. cerevisiae peptides |
| Comparator Or Baseline | [UL-13C6glc]Lactose: ~5% RIA in S. cerevisiae peptides |
| Quantified Difference | Approximately 6-fold higher yeast peptide labeling with galactose-moiety-labeled lactose vs. glucose-moiety-labeled lactose |
| Conditions | Co-culture of S. cerevisiae and L. lactis grown on defined amino-acid-poor lactose medium; 13C incorporation analyzed by LC-MS/MS proteomics with MetaProSIP; iFPR (incorporation false positive rate) ~0.005 across 49,365 identified peptides |
Why This Matters
A 6-fold difference in quantitative tracer incorporation determines whether a metabolic cross-feeding hypothesis can be statistically resolved; substituting [UL-13C6glc]lactose for [UL-13C6gal]lactose would collapse this dynamic range and obscure galactose-specific utilization pathways.
- [1] Gabrielli N, Ponomarova O, Sohn SB, et al. Unravelling metabolic cross-feeding in a yeast–bacteria community using 13C-based proteomics. Mol Syst Biol. 2023;19(4):e11501. doi:10.15252/msb.202211501. (See Results: Peptide-labelling patterns reveal galactose as a metabolite shared by L. lactis; Fig. 2B.) View Source
